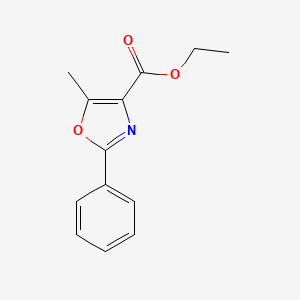

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

Description

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers stability and reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPJNQKVPGOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals. Its derivatives have demonstrated antimicrobial and anticancer activities, making them potential therapeutic agents for treating various diseases. This compound can also be used in developing new materials with specific chemical properties.

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Notably, it interacts with cytochrome P450 enzymes, crucial in drug metabolism, and can act as an inhibitor or activator depending on the specific enzyme involved.

Table 1: Interaction Profiles with Enzymes

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Other Enzymes | Variable | Modulates enzyme activity |

This compound affects various cellular processes:

- Cell Signaling: Modulates pathways like MAPK/ERK, involved in cell proliferation and differentiation.

- Gene Expression: Influences transcription factors that regulate gene expression.

- Cellular Metabolism: Enhances metabolic activity in certain contexts.

Synthesis and Derivatization

This compound can be synthesized through cyclization of β-hydroxy amides using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, to form different structural analogs and functionalized derivatives.

Potential Therapeutic Applications

Oxazole derivatives are explored for their potential as therapeutic agents in treating various diseases. Related research has shown that certain oxazole derivatives exhibit potent PPARα activity, with some compounds showing high potency for PPARγ . Additionally, some derivatives demonstrate CYP3A4 inhibitory activity, which may be relevant in drug development .

Other Oxazole Derivatives

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Increase reactivity toward nucleophilic substitution, enhancing utility in cross-coupling reactions .

- Aromatic vs.

- Ester Flexibility : Ethyl esters generally offer better hydrolysis resistance than methyl esters under basic conditions, but both hydrolyze efficiently in strong acids (e.g., 6 N HCl at 100°C) .

Biological Activity

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in drug development.

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play a crucial role in drug metabolism. The compound can act as an inhibitor or activator depending on the specific enzyme involved.

Table 1: Interaction Profiles with Enzymes

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Other Enzymes | Variable | Modulates activity |

2. Cellular Effects

The compound has been shown to affect various cellular processes including:

- Cell Signaling : Modulation of pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.

- Gene Expression : Influences transcription factors that regulate gene expression.

- Cellular Metabolism : Enhances metabolic activity in certain contexts.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting catalytic activity.

- Receptor Modulation : It may also interact with specific receptors, acting as either an agonist or antagonist depending on the biological context.

4. Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 breast cancer cells through the upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens, making it a candidate for further development as an antibacterial agent.

Case Study: Apoptosis Induction

In a study involving MCF-7 cells:

- IC50 Values : The compound showed IC50 values in the micromolar range.

- Mechanism : Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by activating caspase pathways .

5. Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- At lower doses, beneficial effects such as enhanced metabolic activity are observed.

- Higher doses may lead to cytotoxic effects, underscoring the importance of dosage optimization in therapeutic applications.

6. Metabolic Pathways and Distribution

The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity. Its distribution within tissues is influenced by specific transport proteins that facilitate cellular uptake.

Table 2: Metabolites and Their Activities

| Metabolite | Activity |

|---|---|

| Oxazole derivatives | Antimicrobial properties |

| Oxazoline derivatives | Potential anticancer effects |

7. Conclusion

This compound presents a promising avenue for research due to its multifaceted biological activities. Its interactions with key enzymes and cellular pathways position it as a valuable candidate for further exploration in drug development. Continued research will be essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

- Route 1: Cross-coupling of 2-chloroxazole-4-carboxylate derivatives with phenylboronic acid under Suzuki-Miyaura conditions, achieving ~87% yield .

- Route 2: Direct arylation of 4-oxazolecarboxylate esters with chlorobenzene via palladium catalysis, yielding ~86% .

Key Optimization Factors: - Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while coordinating solvents stabilize catalysts .

- Catalyst Loading: Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency.

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation of this oxazole derivative?

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, phenyl at C2) through characteristic shifts: methyl groups resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .

- X-ray Crystallography: SHELXL () refines crystal structures, resolving bond angles and torsional strain. ORTEP-3 () visualizes thermal ellipsoids to confirm molecular geometry .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (MW: 245.26 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported conformational data for the oxazole ring?

Conflicting crystallographic data on ring puckering (e.g., planar vs. non-planar conformations) can be addressed via:

- Cremer-Pople Parameters: Quantify puckering amplitude (q) and phase angle (φ) using DFT calculations (B3LYP/6-311+G(d,p)) to compare with experimental data .

- Molecular Dynamics (MD): Simulate solvent effects on ring flexibility; polar solvents may stabilize planar conformations via hydrogen bonding .

Q. What mechanistic insights explain side-product formation during synthesis, and how can selectivity be improved?

- By-Products: Competing O- vs. C-arylation in palladium-catalyzed reactions generates regioisomers.

- Mitigation Strategies:

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Hypothesized Targets: Oxazole derivatives often inhibit kinases or bind to ATP pockets.

- Assays:

- Fluorescence Polarization: Measure binding affinity to recombinant kinases (e.g., EGFR, MAPK).

- Microscale Thermophoresis (MST): Quantify dissociation constants (Kd) in physiological buffers .

Q. What methodologies assess the compound’s stability under varying pH and oxidative conditions?

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH at 37°C; monitor degradation via HPLC .

- Oxidative Stress: Treat with H₂O₂ (3% w/v); LC-MS identifies oxidation products (e.g., sulfoxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.